molecular formula C12H22ClNO2 B2456365 (1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride CAS No. 705949-01-5

(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride

Cat. No.: B2456365
CAS No.: 705949-01-5
M. Wt: 247.76
InChI Key: NUODAUPGSKOFMC-DALHNCERSA-N
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Description

(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride: is a complex organic compound with a bicyclic structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with bicyclo[3.1.1]heptane derivatives.

  • Functional Group Modifications:

  • Stereochemistry Control: The stereochemistry is controlled through the use of chiral catalysts or starting materials.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve batch processes for small-scale production or continuous processes for large-scale manufacturing.

  • Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions may be employed to reduce nitro groups to amino groups.

  • Substitution: Substitution reactions are used to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride: has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its potential biological activity.

  • Medicine: Studied for its therapeutic properties.

  • Industry: Employed in the development of new materials and chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors in biological systems.

  • Pathways Involved: The exact pathways depend on the biological context and the specific application.

Comparison with Similar Compounds

(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Other bicyclic compounds with similar functional groups.

  • Uniqueness: Its specific stereochemistry and functional groups set it apart from other compounds.

Properties

IUPAC Name

methyl (1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-11(2)7-5-8(10(14)15-4)12(3,13)9(11)6-7;/h7-9H,5-6,13H2,1-4H3;1H/t7-,8+,9+,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUODAUPGSKOFMC-DALHNCERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(C1C2)(C)N)C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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